![molecular formula C12H19NO3 B295163 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate](/img/structure/B295163.png)
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate is a chemical compound with the molecular formula C12H21NO3. It is a synthetic compound that has been widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate is not fully understood. However, it is believed to act as a modulator of various biological systems by interacting with specific receptors or enzymes. It has been shown to interact with the GABA-A receptor, which is a key receptor involved in the regulation of the central nervous system.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects on the central nervous system. Additionally, it has been shown to have anti-inflammatory effects on the immune system. However, the exact mechanisms by which it exerts these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate in lab experiments include its high purity, high yield, and ease of purification. Additionally, it has a well-understood synthesis method, which makes it easy to reproduce in large quantities. However, the limitations of using this compound in lab experiments include its potential toxicity and lack of understanding of its exact mechanism of action.
Zukünftige Richtungen
There are many future directions for the use of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate in scientific research. One potential direction is the development of new drugs that target specific receptors or enzymes in biological systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various biological systems. Finally, future research could focus on exploring the potential toxicity of this compound and developing strategies to mitigate any potential risks associated with its use.
Conclusion
In conclusion, this compound is a synthetic compound that has been widely used in scientific research due to its unique properties. It has a well-understood synthesis method, and its biochemical and physiological effects have been extensively studied. However, further research is needed to fully understand its mechanism of action and potential applications in various biological systems.
Synthesemethoden
The synthesis of 2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate can be achieved through a multi-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The second step involves the reaction of furan-2-carbonyl chloride with tert-butyl(methyl)amine to form this compound. The yield of this process is typically high, and the purity of the final product can be easily achieved through purification techniques.
Wissenschaftliche Forschungsanwendungen
2-[Tert-butyl(methyl)amino]ethyl furan-2-carboxylate has been widely used in scientific research as a tool to study the function of various biological systems. It has been used to study the effects of various drugs on the central nervous system, cardiovascular system, and immune system. Additionally, it has been used to study the function of various enzymes and proteins in biological systems.
Eigenschaften
Molekularformel |
C12H19NO3 |
---|---|
Molekulargewicht |
225.28 g/mol |
IUPAC-Name |
2-[tert-butyl(methyl)amino]ethyl furan-2-carboxylate |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13(4)7-9-16-11(14)10-6-5-8-15-10/h5-6,8H,7,9H2,1-4H3 |
InChI-Schlüssel |
FRNHPUQQILJJCL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CO1 |
Kanonische SMILES |
CC(C)(C)N(C)CCOC(=O)C1=CC=CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.